Cas no 83702-52-7 (Pyrazolo[1,5-a]pyrimidine-3-carbonitrile,6-acetyl-7-methyl-)
Pyrazolo[1,5-a]pyrimidine-3-carbonitrile,6-acetyl-7-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Pyrazolo[1,5-a]pyrimidine-3-carbonitrile,6-acetyl-7-methyl-
- 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 6-acetyl-3-cyano-7-methylpyrazolo<1,5-a>pyrimidine
- 6-acetyl-7-methyl-8-hydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 6-acetyl-7-methylpyrazolo<1,5-a>pyrimidine-3-carbonitrile
- 11J-004
- J-518194
- SR-01000523503-1
- Butanoic acid, 2-(benzoyloxy)-2-methyl-3-oxo-, ethyl ester
- pyrazolo[1,5-a]pyrimidine-3-carbonitrile, 6-acetyl-7-methyl-
- DTXSID20348638
- 83702-52-7
- InChI=1/C10H8N4O/c1-6-9(7(2)15)5-12-10-8(3-11)4-13-14(6)10/h4-5H,1-2H
- AKOS000601127
- D74179
- MFCD00664254
- CS-0080443
- FT-0680006
- SR-01000523503
- DB-344029
- AG-205/11605100
-
- MDL: MFCD00664254
- Inchi: 1S/C10H8N4O/c1-6-9(7(2)15)5-12-10-8(3-11)4-13-14(6)10/h4-5H,1-2H3
- InChI Key: OVSWMPRBOLNAMS-UHFFFAOYSA-N
- SMILES: O=C(C)C1C=NC2=C(C#N)C=NN2C=1C
Computed Properties
- Exact Mass: 200.07000
- Monoisotopic Mass: 200.069811
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 321
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 71
- XLogP3: 0.1
Experimental Properties
- Density: 1.34
- Melting Point: 175-178°C
- Refractive Index: 1.674
- PSA: 71.05000
- LogP: 1.11198
Pyrazolo[1,5-a]pyrimidine-3-carbonitrile,6-acetyl-7-methyl- Security Information
- HazardClass:IRRITANT
Pyrazolo[1,5-a]pyrimidine-3-carbonitrile,6-acetyl-7-methyl- Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Pyrazolo[1,5-a]pyrimidine-3-carbonitrile,6-acetyl-7-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM270266-1g |
6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
83702-52-7 | 95+% | 1g |
$905 | 2021-08-18 | |
| Matrix Scientific | 042964-500mg |
6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, >95% |
83702-52-7 | >95% | 500mg |
$486.00 | 2023-09-06 | |
| Matrix Scientific | 042964-1g |
6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, >95% |
83702-52-7 | >95% | 1g |
$603.00 | 2023-09-06 | |
| Matrix Scientific | 042964-5g |
6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, >95% |
83702-52-7 | >95% | 5g |
$1384.00 | 2023-09-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1151083-1g |
6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
83702-52-7 | 95+% | 1g |
¥5879.00 | 2024-07-28 | |
| Chemenu | CM270266-1g |
6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
83702-52-7 | 95%+ | 1g |
$458 | 2023-02-17 | |
| abcr | AB158439-500 mg |
6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile; . |
83702-52-7 | 500mg |
€397.80 | 2023-05-08 | ||
| abcr | AB158439-1 g |
6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile; . |
83702-52-7 | 1g |
€587.80 | 2023-05-08 | ||
| A2B Chem LLC | AC41276-1mg |
6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
83702-52-7 | >95% | 1mg |
$202.00 | 2023-12-30 | |
| A2B Chem LLC | AC41276-5mg |
6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
83702-52-7 | >95% | 5mg |
$215.00 | 2023-12-30 |
Pyrazolo[1,5-a]pyrimidine-3-carbonitrile,6-acetyl-7-methyl- Suppliers
Pyrazolo[1,5-a]pyrimidine-3-carbonitrile,6-acetyl-7-methyl- Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on Pyrazolo[1,5-a]pyrimidine-3-carbonitrile,6-acetyl-7-methyl-
Pyrazolo[1,5-a]pyrimidine-3-carbonitrile,6-acetyl-7-methyl- (CAS No. 83702-52-7): A Comprehensive Overview of Its Chemical Properties and Recent Applications
The compound Pyrazolo[1,5-a]pyrimidine-3-carbonitrile,6-acetyl-7-methyl- (CAS No. 83702-52-7) represents a fascinating heterocyclic molecule with significant potential in the field of pharmaceutical chemistry. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, a scaffold that has garnered considerable attention due to its versatile biological activities and structural framework. The presence of a nitrile group at the 3-position and an acetyl moiety at the 6-position, along with a methyl group at the 7-position, endows this molecule with unique chemical properties that make it a promising candidate for further exploration.
In recent years, the investigation of nitrogen-containing heterocycles has been extensively studied due to their wide range of biological activities. Pyrazolo[1,5-a]pyrimidines, in particular, have shown promise as scaffolds for the development of drugs targeting various diseases, including cancer, inflammation, and infectious diseases. The structural features of these compounds allow for diverse interactions with biological targets, making them valuable in drug discovery efforts.
The chemical structure of Pyrazolo[1,5-a]pyrimidine-3-carbonitrile,6-acetyl-7-methyl- (CAS No. 83702-52-7) can be described as a fused ring system consisting of a pyrazole ring connected to a pyrimidine ring. The nitrile group at the 3-position introduces a polar and electron-withdrawing moiety, which can influence the electronic properties of the molecule and its interactions with biological targets. The acetyl group at the 6-position adds another layer of functionality, potentially enhancing solubility and bioavailability. The methyl group at the 7-position further modulates the steric and electronic environment of the molecule.
One of the most compelling aspects of this compound is its potential as a lead molecule in drug development. Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidines exhibit various biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The specific substitution pattern in Pyrazolo[1,5-a]pyrimidine-3-carbonitrile,6-acetyl-7-methyl- (CAS No. 83702-52-7) may contribute to its unique pharmacological profile compared to other members of this class.
In terms of synthesis, this compound can be prepared through multi-step organic reactions that involve cyclization and functional group transformations. The synthesis typically starts from readily available precursors and employs catalytic methods to achieve high yields and purity. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been utilized to construct the complex fused ring system efficiently.
The pharmacological activity of Pyrazolo[1,5-a]pyrimidine-3-carbonitrile,6-acetyl-7-methyl- (CAS No. 83702-52-7) has been explored in several preclinical studies. These studies have highlighted its potential as an inhibitor of key enzymes involved in cancer cell proliferation and survival. The nitrile group has been shown to interact with biological targets in a manner that disrupts normal cellular processes, leading to apoptosis or growth inhibition. Additionally, the acetyl group may enhance binding affinity by forming hydrogen bonds or other favorable interactions with the target protein.
Electrochemical studies have also provided insights into the redox properties of this compound. The presence of electron-withdrawing groups such as the nitrile group can influence the redox potential of the molecule, making it suitable for applications in bioelectronic devices or as an antioxidant agent. These studies contribute to a deeper understanding of how structural modifications affect chemical behavior.
The spectroscopic properties of Pyrazolo[1,5-a]pyrimidine-3-carbonitrile,6-acetyl-7-methyl- (CAS No. 83702-52-7) have been thoroughly characterized using techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). These data provide valuable information about the molecular structure and purity of the compound. NMR spectroscopy has been particularly useful in confirming the connectivity of atoms and identifying functional groups within the molecule.
In conclusion, Pyrazolo[1,5-a]pyrimidine-3-carbonitrile,6-acetyl-7-methyl- (CAS No. 83702-52-7) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique substitution pattern and diverse chemical properties make it a valuable scaffold for developing new drugs targeting various diseases. Ongoing research continues to uncover new applications and mechanisms of action for this compound, highlighting its importance in medicinal chemistry.
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